molecular formula C₁₈H₂₀N₂O B023177 8-Hydroxymianserin CAS No. 57257-81-5

8-Hydroxymianserin

Cat. No.: B023177
CAS No.: 57257-81-5
M. Wt: 280.4 g/mol
InChI Key: YTMQIPGEXLWJTN-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Hydroxymianserin plays a role in biochemical reactions primarily through its interactions with monoamine neurotransmitter systems. It has been shown to inhibit synaptosomal serotonin uptake with an IC50 of 9 μM . Additionally, this compound interacts with α-adrenoceptors, blocking presynaptic α-receptors and potentiating the release of noradrenaline from rat cerebral cortex slices . These interactions suggest that this compound may influence neurotransmitter dynamics and receptor activity in the central nervous system.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit serotonin uptake in synaptosomes, which can impact serotonin signaling pathways . This inhibition may influence cell function by altering neurotransmitter levels and receptor activity. Additionally, this compound’s interaction with α-adrenoceptors can affect noradrenaline release, potentially impacting cell signaling and gene expression related to adrenergic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters and receptors. It inhibits serotonin uptake by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft . Additionally, this compound blocks presynaptic α-adrenoceptors, leading to increased noradrenaline release . These actions suggest that this compound modulates neurotransmitter dynamics and receptor activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. It has been found that this compound is less potent than mianserin in inhibiting serotonin uptake and blocking α-adrenoceptors . Its pharmacological properties may still contribute to the therapeutic potential of mianserin. Long-term studies are needed to evaluate the stability and degradation of this compound and its effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound does not produce clear dose-related effects on the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a screen for antidepressant properties, at doses up to 10 mg/kg This suggests that the antidepressant-like effects of mianserin are primarily due to the parent compound rather than its metabolites

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of mianserin. It is formed as a metabolite of mianserin through hydroxylation reactions . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which catalyze the hydroxylation of mianserin . These pathways contribute to the overall pharmacokinetics and pharmacodynamics of mianserin and its metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely that this compound is transported across cell membranes by specific transporters, although detailed studies on its transport mechanisms are limited . The distribution of this compound within tissues may also be affected by its binding to plasma proteins and other cellular components.

Subcellular Localization

It is possible that this compound may localize to specific cellular compartments or organelles based on its interactions with transporters and binding proteins

Preparation Methods

The synthesis of 8-Hydroxymianserin involves the hydroxylation of mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. it is known that mianserin and its metabolites, including this compound, can be synthesized and studied for their pharmacological properties .

Chemical Reactions Analysis

8-Hydroxymianserin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different metabolites.

    Reduction: This reaction can potentially convert this compound back to its parent compound, mianserin.

    Substitution: This reaction can involve the replacement of functional groups within the compound.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are other metabolites of mianserin, such as desmethylmianserin .

Scientific Research Applications

8-Hydroxymianserin has several scientific research applications:

    Chemistry: It is used to study the pharmacological properties of mianserin and its metabolites.

    Biology: It helps in understanding the interaction of mianserin with various biological targets.

    Medicine: It contributes to the overall antidepressant effects of mianserin and is studied for its potential therapeutic roles.

    Industry: It is used in the development and testing of new antidepressant drugs .

Comparison with Similar Compounds

8-Hydroxymianserin is compared with other similar compounds, such as:

This compound is unique in its specific pharmacological profile and its contribution to the overall antidepressant effects of mianserin.

Properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQIPGEXLWJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972746
Record name 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57257-81-5
Record name 8-Hydroxymianserin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYMIANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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